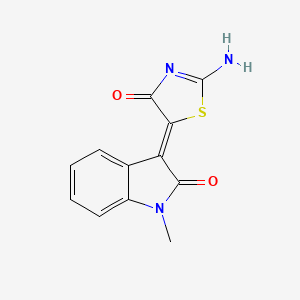
3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Imino-4-oxo-thiazolidin-5-yliden)-1-methyl-1,3-dihydro-indol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Elemente von Thiazolidin und Indol kombiniert. Diese Verbindung ist aufgrund ihrer potentiellen biologischen Aktivitäten und Anwendungen von großem Interesse in den Bereichen organische Chemie und pharmazeutische Chemie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Imino-4-oxo-thiazolidin-5-yliden)-1-methyl-1,3-dihydro-indol-2-on kann durch verschiedene Methoden erreicht werden. Eine effiziente Methode beinhaltet die Reaktion von symmetrischen und unsymmetrischen 1,3-Diarylthioureas mit Dialkylacetylendicarboxylaten unter katalysatorfreien Bedingungen. Diese Methode zeichnet sich durch ihren grünen und effizienten Ansatz aus, da sie lediglich das Rühren der Reaktanten bei Umgebungstemperatur erfordert .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, werden die Prinzipien der grünen Chemie und effizienter Synthesewege wahrscheinlich angewendet. Die industrielle Produktion würde sich darauf konzentrieren, die Reaktionsbedingungen zu optimieren, um die Ausbeute zu maximieren und den Abfall zu minimieren, möglicherweise unter Verwendung von Durchflussreaktoren und anderen fortschrittlichen Techniken.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an α-chloroacetanilide with a thioamide in the presence of a base, leading to the formation of the thiazolidine ring . The reaction conditions often require the use of palladium catalysts and ligands to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-Imino-4-oxo-thiazolidin-5-yliden)-1-methyl-1,3-dihydro-indol-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern, was zu verschiedenen Derivaten führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene Oxo-Derivate ergeben, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-(2-Imino-4-oxo-thiazolidin-5-yliden)-1-methyl-1,3-dihydro-indol-2-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die potentiellen biologischen Aktivitäten der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Enzyminteraktionen und zellulären Prozessen.
Medizin: Die Erforschung ihrer medizinischen Eigenschaften könnte zur Entwicklung neuer Medikamente oder Therapeutika führen.
Industrie: Ihre einzigartige Struktur und Reaktivität machen sie für verschiedene industrielle Anwendungen nützlich, wie z. B. die Synthese von Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Imino-4-oxo-thiazolidin-5-yliden)-1-methyl-1,3-dihydro-indol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden, wodurch biologische Prozesse möglicherweise gehemmt oder aktiviert werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege aufzuklären.
Wissenschaftliche Forschungsanwendungen
3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites . This inhibition disrupts cellular processes, leading to the compound’s observed biological effects. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 3-(2-Imino-4-oxo-thiazolidin-5-yliden)-1-methyl-1,3-dihydro-indol-2-on ähneln, gehören andere Thiazolidin- und Indolderivate. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihrer Reaktivität und ihren biologischen Aktivitäten unterscheiden.
Einzigartigkeit
Was 3-(2-Imino-4-oxo-thiazolidin-5-yliden)-1-methyl-1,3-dihydro-indol-2-on auszeichnet, ist seine einzigartige Kombination von Thiazolidin- und Indol-Einheiten, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C12H9N3O2S |
|---|---|
Molekulargewicht |
259.29 g/mol |
IUPAC-Name |
(5Z)-2-amino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H9N3O2S/c1-15-7-5-3-2-4-6(7)8(11(15)17)9-10(16)14-12(13)18-9/h2-5H,1H3,(H2,13,14,16)/b9-8- |
InChI-Schlüssel |
JPLCKIPJEBAINY-HJWRWDBZSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N)/C1=O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661927.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661948.png)

![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11661961.png)
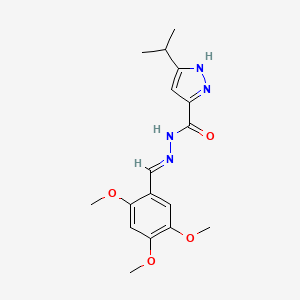
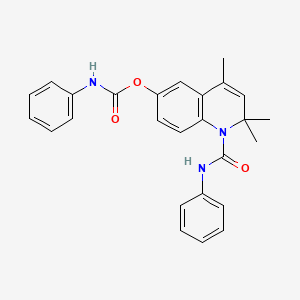
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)

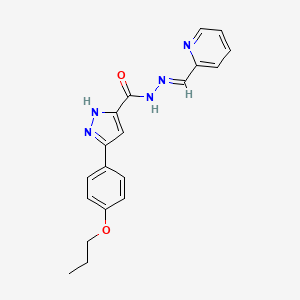
![Diethyl 5-{[(biphenyl-4-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11661989.png)
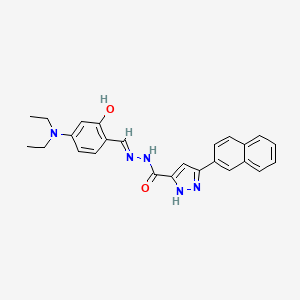
![(2E)-2-(4-fluorobenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B11661991.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661992.png)
